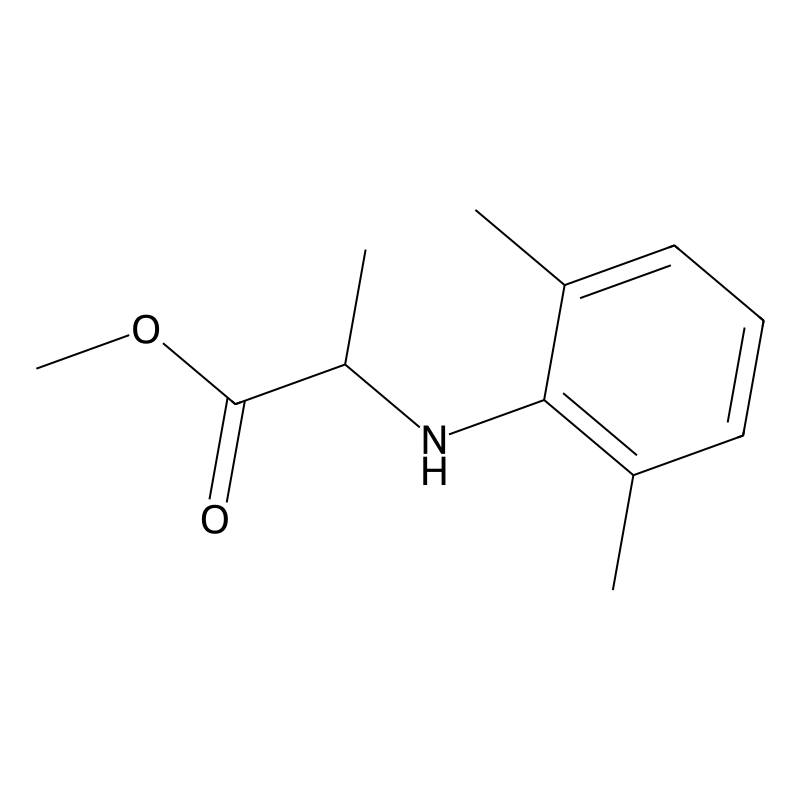

Methyl N-(2,6-dimethylphenyl)-DL-alaninate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Methyl N-(2,6-dimethylphenyl)-DL-alaninate is a chemical compound with the molecular formula and a molecular weight of approximately 207.27 g/mol. It is categorized as an alanine derivative and is primarily recognized for its role as an intermediate in the synthesis of various agrochemicals, notably the fungicide Benalaxyl-d5. The compound appears as a yellow oil and has a boiling point of 98-100 °C at a pressure of 4 Torr. Its solubility in dichloromethane and limited water solubility (208.1 mg/L at 25°C) are notable physical properties .

- Esterification: Reacting with alcohols to form esters.

- Hydrolysis: Breaking down into its constituent parts when treated with water under acidic or basic conditions.

- Transamination: Participating in amino group exchange reactions, which are common in amino acids.

These reactions are significant in the synthesis of more complex compounds, particularly in pharmaceutical and agricultural chemistry.

The synthesis of methyl N-(2,6-dimethylphenyl)-DL-alaninate typically involves the following steps:

- Starting Materials: The process begins with 2,6-dimethylaniline and an appropriate derivative of alanine.

- Esterification Reaction: The reaction between the amino acid derivative and methanol (or another alcohol) under acidic conditions leads to the formation of the methyl ester.

- Purification: The product is purified through recrystallization or distillation to obtain the desired purity levels.

A reference for a detailed synthetic route can be found in Tetrahedron (1996), which outlines methods for synthesizing related compounds .

Methyl N-(2,6-dimethylphenyl)-DL-alaninate serves primarily as an intermediate in the synthesis of agrochemicals, particularly fungicides like Benalaxyl. Its applications extend to:

- Agriculture: As a component in fungicides that protect crops from fungal diseases.

- Pharmaceuticals: Potential precursor for developing new therapeutic agents.

Methyl N-(2,6-dimethylphenyl)-DL-alaninate shares structural similarities with several other compounds. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Benalaxyl | C20H23NO3 | A more complex structure that includes a phenylacetyl group, enhancing its fungicidal activity. |

| Methyl N-(2-methylphenyl)-DL-alaninate | C12H15NO2 | Lacks the additional methyl group on the phenyl ring, potentially altering biological activity. |

| Methyl N-(3,4-dimethoxyphenyl)-DL-alaninate | C13H19NO4 | Contains methoxy groups that may influence solubility and reactivity differently compared to methyl N-(2,6-dimethylphenyl)-DL-alaninate. |

The uniqueness of methyl N-(2,6-dimethylphenyl)-DL-alaninate lies in its specific structural attributes that contribute to its role as a precursor in synthesizing effective agricultural chemicals while maintaining distinct physical and chemical properties compared to its analogs .

Laboratory-Scale Synthesis Routes

Classical Chemical Synthesis Approaches

The classical chemical synthesis of methyl N-(2,6-dimethylphenyl)-DL-alaninate involves two primary approaches that have been extensively documented in the literature. The first method employs the nucleophilic substitution of 2,6-dimethylaniline with alkyl halide esters, while the second utilizes reductive alkylation procedures.

Alkyl Halide Substitution Method

The most widely documented classical approach involves the reaction of 2,6-dimethylaniline with methyl alpha-bromopropionate or methyl alpha-chloropropionate [1] [2]. This method typically employs an alkali metal carbonate or bicarbonate as an acid-binding agent, with potassium carbonate or sodium bicarbonate being the preferred choices. The reaction proceeds via a nucleophilic substitution mechanism where the 2,6-dimethylaniline attacks the electrophilic carbon adjacent to the halogen, displacing the halide and forming the desired N-alkylated product.

The reaction conditions generally require elevated temperatures ranging from 110°C to 140°C and extended reaction times of 12-18 hours [1] [2]. The use of excess 2,6-dimethylaniline (typically 2-3 molar equivalents) serves both as the nucleophile and as a solvent, facilitating the reaction while minimizing side reactions. This approach consistently yields the racemic DL-alaninate product with yields typically ranging from 63% to 79%.

Reductive Alkylation Method

An alternative classical approach involves the reductive alkylation of 2,6-dimethylaniline with pyruvic acid methyl ester. This method proceeds through the formation of a Schiff base intermediate, which is subsequently reduced catalytically to yield the desired alaninate product [2]. The process typically involves the use of hydrogen gas and a metal catalyst, such as palladium on carbon, under mild pressure conditions.

The reductive alkylation method offers several advantages over the halide substitution approach, including milder reaction conditions and reduced formation of unwanted by-products. However, the requirement for specialized hydrogenation equipment and the potential for catalyst poisoning can limit its practical application in some laboratory settings.

Optimization of Reaction Parameters

Extensive optimization studies have been conducted to improve the efficiency and selectivity of methyl N-(2,6-dimethylphenyl)-DL-alaninate synthesis. These investigations have focused on several key parameters including temperature, reaction time, base selection, and catalyst optimization.

Temperature and Time Optimization

Temperature optimization studies have demonstrated that the alkyl halide substitution reaction exhibits optimal conversion at temperatures between 120°C and 125°C [1]. Lower temperatures result in incomplete conversion and extended reaction times, while higher temperatures can lead to decomposition of the starting materials and formation of unwanted side products. The optimal reaction time has been established as 18 hours at 125°C, providing a balance between conversion efficiency and product quality.

Base Selection and Concentration

The choice of base significantly influences both the reaction rate and product yield. Sodium bicarbonate has been identified as the preferred base, providing superior results compared to potassium carbonate or sodium carbonate [1]. The optimal base-to-substrate ratio has been determined to be 1.5:1 to 2:1, with higher ratios leading to increased salt formation and purification challenges.

Catalyst Enhancement

Recent optimization studies have investigated the use of iodine as a catalyst to enhance the substitution reaction. The addition of catalytic amounts of iodine (typically 0.1-0.5 mol%) has been shown to accelerate the reaction rate and improve overall yields by facilitating the formation of the more reactive alkyl iodide intermediate in situ [3].

Purification and Isolation Techniques

The purification and isolation of methyl N-(2,6-dimethylphenyl)-DL-alaninate require careful consideration of the compound's physical and chemical properties. The compound exists as a liquid at room temperature with a boiling point of 98-100°C at 4 Torr pressure [4].

Distillation Purification

Fractional distillation under reduced pressure represents the primary purification method for this compound. The process typically involves initial concentration of the crude reaction mixture followed by distillation at pressures between 0.4-4 Torr. The product is collected as a colorless to pale yellow liquid with a characteristic boiling point of approximately 98°C at 0.4 mmHg [1].

Crystallization Methods

For applications requiring solid material, crystallization from appropriate solvents can be employed. The compound demonstrates good solubility in common organic solvents including toluene, ethyl acetate, and dichloromethane. Crystallization from hexane or petroleum ether at reduced temperatures can yield the product in crystalline form, though this approach typically results in lower overall yields due to the compound's inherent liquid nature at ambient conditions.

Extraction and Washing Procedures

The isolation process typically involves aqueous extraction procedures to remove inorganic salts and unreacted starting materials. A standard protocol involves extraction with ethyl acetate or ether, followed by washing with dilute hydrochloric acid solution (5%) to remove unreacted amine, then with sodium bicarbonate solution (1%) to neutralize any residual acid, and finally with water to remove salts [1].

Enzymatic Synthesis Pathways

Lipase-Catalyzed Preparation Methods

Enzymatic approaches to methyl N-(2,6-dimethylphenyl)-DL-alaninate synthesis have gained significant attention due to their potential for stereoselective preparation and environmentally friendly reaction conditions. Lipase-catalyzed methods have emerged as particularly promising approaches for the preparation of optically active forms of this compound.

Candida rugosa Lipase Methodology

Candida rugosa lipase has been successfully employed for the stereoselective hydrolysis of racemic methyl N-(2,6-dimethylphenyl)-DL-alaninate. The enzymatic process operates through hydrolytic kinetic resolution, where the lipase preferentially hydrolyzes one enantiomer of the racemic ester, leaving the other enantiomer unreacted [5]. This approach enables the preparation of both the R and S enantiomers with high enantiomeric purity.

The optimal reaction conditions for Candida rugosa lipase catalysis include a pH of 6.4, temperature of 35°C, and the use of polyethylene glycol as a co-solvent to enhance enzyme stability and activity [5]. Under these conditions, the enzyme demonstrates excellent enantioselectivity with enantiomeric excesses exceeding 98% for both the hydrolyzed acid product and the remaining ester.

Substrate Concentration and Enzyme Loading

Studies on enzyme loading have established that optimal results are achieved with 250 mg of Candida rugosa lipase per millimole of substrate in 100 mL of 0.2 M phosphate buffer solution [5]. Higher enzyme concentrations do not significantly improve conversion rates, while lower concentrations result in incomplete hydrolysis and reduced enantioselectivity.

The substrate concentration has been optimized to 300 g/L, representing a significant improvement over traditional concentrations. At these elevated concentrations, the lipase maintains stability and provides moderate to good conversions with excellent enantioselectivity [6].

Kinetic Resolution of Enantiomers

The kinetic resolution of methyl N-(2,6-dimethylphenyl)-DL-alaninate represents a critical aspect of enzymatic synthesis, enabling the preparation of enantiomerically pure compounds for pharmaceutical applications.

Mechanistic Considerations

The kinetic resolution process operates through differential reaction rates of the two enantiomers with the chiral lipase enzyme. The enzyme exhibits preferential binding and hydrolysis of one enantiomer, typically the S-enantiomer, while the R-enantiomer remains largely unreacted. This selectivity arises from the three-dimensional structure of the enzyme active site, which provides a chiral environment that discriminates between the two enantiomers [6].

Enantiomeric Excess Determination

The enantiomeric excess of the products is typically determined using chiral chromatographic methods. High-performance liquid chromatography with chiral stationary phases has been employed to achieve baseline separation of the enantiomers, enabling accurate determination of enantiomeric purity [6].

Chemical Racemization and Recycling

To maximize the utilization of the starting racemic material, chemical racemization of the remaining ester can be employed. This approach involves the use of mild base conditions to racemize the unreacted enantiomer, which can then be subjected to additional rounds of enzymatic resolution [6]. This recycling process significantly improves the overall yield of the desired enantiomer.

Optimization of Biocatalytic Processes

The optimization of biocatalytic processes for methyl N-(2,6-dimethylphenyl)-DL-alaninate synthesis has focused on several key parameters including pH, temperature, co-solvents, and enzyme immobilization techniques.

pH Optimization

pH optimization studies have demonstrated that the enzymatic hydrolysis exhibits optimal activity at pH 6.4 [5]. This pH provides the optimal balance between enzyme stability and activity, with significant decreases in both parameters observed at higher or lower pH values. The use of phosphate buffer systems has been shown to provide superior results compared to other buffer systems due to their excellent buffering capacity in the optimal pH range.

Temperature Optimization

Temperature optimization has established 35°C as the optimal reaction temperature for Candida rugosa lipase-catalyzed hydrolysis [5]. This temperature provides maximum enzyme activity while maintaining stability throughout the reaction period. Higher temperatures result in enzyme denaturation and loss of activity, while lower temperatures significantly reduce reaction rates.

Co-solvent Effects

The addition of polyethylene glycol as a co-solvent has been shown to significantly enhance enzyme stability and activity [5]. The optimal concentration of polyethylene glycol has been determined to be 2 g per reaction mixture, providing improved enzyme stability without interfering with the enzymatic mechanism.

Stirring and Mass Transfer Optimization

Stirring speed optimization has established 160 rpm as the optimal agitation rate for the enzymatic reaction [5]. This stirring rate provides adequate mixing for mass transfer while avoiding enzyme denaturation that can occur at higher shear rates.

Industrial Production Methods

Scalable Synthetic Procedures

Industrial production of methyl N-(2,6-dimethylphenyl)-DL-alaninate requires scalable synthetic procedures that can accommodate large-volume production while maintaining consistent quality and economic viability. Several approaches have been developed and optimized for industrial-scale synthesis.

Continuous Flow Synthesis

Recent developments in continuous flow technology have enabled the industrial production of methyl N-(2,6-dimethylphenyl)-DL-alaninate through catalytic processes. A two-step continuous-flow synthesis has been developed that utilizes heterogeneous platinum-catalyzed reductive alkylation followed by homogeneous acid-catalyzed amidation [3]. This approach offers several advantages including reduced waste generation, enhanced efficiency, and improved safety profiles compared to traditional batch processes.

The continuous flow process operates through the initial formation of the intermediate N-(2,6-dimethylphenyl)alanine methyl ester via reductive alkylation, followed by subsequent acylation with methoxyacetyl chloride to produce the final metalaxyl product. This sequential process eliminates the need for intermediate isolation and purification, significantly reducing production costs and time.

Halide-Free Synthesis Routes

Traditional industrial methods utilizing halide-containing reagents have been largely replaced by halide-free approaches to minimize environmental impact and reduce waste generation. The continuous flow method eliminates the coproduction of halogen-containing by-products that are typically formed in batch systems using acyl and alkyl halides [3].

Process Intensification

Industrial production has benefited from process intensification strategies that maximize productivity per unit volume. These approaches include the use of high-concentration reaction mixtures, optimized heat and mass transfer, and integrated reaction-separation systems that enable continuous product recovery.

Process Engineering Considerations

The industrial production of methyl N-(2,6-dimethylphenyl)-DL-alaninate requires careful consideration of various process engineering parameters to ensure efficient, safe, and economical operation.

Reactor Design and Selection

Industrial synthesis typically employs continuous stirred-tank reactors (CSTR) or plug flow reactors (PFR) depending on the specific synthetic route employed. For the traditional alkyl halide substitution method, CSTR systems provide adequate mixing and heat transfer for the heterogeneous reaction mixture [7]. The reactor design must accommodate the elevated temperatures required (120-140°C) and provide adequate residence time for complete conversion.

For continuous flow processes, microreactor technology has been employed to achieve precise control over reaction conditions and improve heat and mass transfer characteristics [3]. These systems enable operation at lower temperatures and shorter residence times compared to conventional batch processes.

Heat Management Systems

The exothermic nature of the alkylation reaction requires sophisticated heat management systems to maintain optimal reaction temperatures and prevent thermal runaway. Industrial processes typically employ external cooling systems with temperature control loops to maintain the reaction temperature within the optimal range of 120-125°C [7].

Material Handling and Storage

Industrial production requires specialized material handling systems to accommodate the various reagents and products involved in the synthesis. The 2,6-dimethylaniline starting material requires storage under inert atmosphere to prevent oxidation, while the final product must be stored under controlled temperature conditions to prevent decomposition.

Waste Management and Environmental Considerations

Industrial production generates various waste streams that require appropriate treatment and disposal. The traditional halide-based synthesis produces significant quantities of inorganic salts that must be separated and treated. Modern continuous flow processes have been designed to minimize waste generation through improved atom economy and reduced solvent consumption [3].

Quality Control Mechanisms

Industrial production of methyl N-(2,6-dimethylphenyl)-DL-alaninate requires comprehensive quality control mechanisms to ensure consistent product quality and regulatory compliance.

Analytical Methods and Specifications

High-performance liquid chromatography represents the primary analytical method for product quality assessment. The method typically employs a C18 column with a methanol-water mobile phase (70:30 v/v) at a flow rate of 1.0 mL/min with detection at 220 nm [7]. The retention time for the product is approximately 5.8 minutes, enabling rapid analysis and quality control.

Gas chromatography methods have also been developed for purity assessment, particularly for the determination of residual solvents and impurities. These methods provide complementary information to liquid chromatography and enable comprehensive quality assessment.

Purity Specifications and Limits

Industrial production typically targets minimum purity levels of 85-90% as determined by liquid chromatography with area normalization [7]. Specific impurity limits have been established for key impurities including unreacted starting materials, by-products, and degradation products.

Process Monitoring and Control

Real-time process monitoring systems have been implemented to track key process parameters including temperature, pH, conversion rates, and product quality. These systems enable immediate detection of process deviations and implementation of corrective actions to maintain product quality.

Stability Testing and Shelf Life Determination

Comprehensive stability testing programs have been established to determine appropriate storage conditions and shelf life for the product. These studies typically involve storage under various temperature and humidity conditions with periodic analysis to assess product degradation rates.

The compound exhibits good stability under normal storage conditions with recommended storage at 2-8°C under inert atmosphere [4]. Stability studies have demonstrated that the product maintains acceptable quality for periods exceeding 24 months when stored under recommended conditions.

Validation and Documentation

Industrial production requires comprehensive validation of all analytical methods and quality control procedures. This includes method validation studies to demonstrate accuracy, precision, specificity, and robustness of analytical procedures. Documentation systems ensure traceability and compliance with regulatory requirements.

XLogP3

GHS Hazard Statements

H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard